(2R,3R)-2-Hydroxy-3-nitropentanoic acid
Description
Significance of α-Hydroxy and β-Nitro Functionalities in Asymmetric Synthesis
The utility of α-hydroxy β-nitro carboxylic acids in asymmetric synthesis is rooted in the versatile nature of their constituent functional groups.
The α-Hydroxy Acid Moiety: Optically active α-hydroxy acids are integral components of numerous natural products and serve as crucial intermediates in asymmetric synthesis. acs.orgrsc.org Their hydroxyl and carboxyl groups can participate in a wide array of chemical transformations and can act as coordination points in metal-catalyzed reactions, thereby directing the stereochemical outcome of bond-forming events. rsc.orgnih.gov The development of efficient methods for producing enantiomerically pure α-hydroxy acids remains an active area of research. acs.orgnih.gov
The β-Nitro Group: The nitro group is one of the most versatile functional groups in organic synthesis. wiley.com Its strong electron-withdrawing nature activates the adjacent α-hydrogen, facilitating C-C bond formation through reactions like the Henry (nitro-aldol) reaction. nih.govmdpi.com Furthermore, the nitro group is a synthetic chameleon; it can be readily transformed into a variety of other important functional groups. mdpi.com Most notably, its reduction provides access to primary amines, a cornerstone of many pharmaceuticals. nih.govmasterorganicchemistry.com It can also be converted into ketones or aldehydes via the Nef reaction. nih.gov This synthetic flexibility makes nitro-containing compounds valuable precursors to complex target molecules. wiley.comresearchgate.net
The combination of these two functionalities in a single molecule, as seen in (2R,3R)-2-Hydroxy-3-nitropentanoic acid, creates a powerful synthon for constructing molecules with multiple, stereochemically defined functional groups.
Stereochemical Complexity in Multifunctionalized Carboxylic Acids
The presence of multiple, closely spaced functional groups and stereocenters, as found in α-hydroxy β-nitro carboxylic acids, introduces significant stereochemical challenges. For a molecule like 2-hydroxy-3-nitropentanoic acid, with two adjacent chiral centers, four possible stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
Achieving control over both the relative (syn/anti) and absolute (R/S) configuration is a central goal in the synthesis of these compounds. nih.gov The spatial relationship between the hydroxyl, nitro, and carboxyl groups dictates the molecule's preferred conformation and its reactivity in subsequent transformations. Synthetic chemists have developed various strategies, including substrate control, auxiliary control, and catalyst control, to address this challenge and selectively produce a single desired stereoisomer. nih.govresearchgate.net The development of catalytic, enantioselective methods for reactions like the Henry reaction has been particularly important for accessing these structures with high stereopurity. documentsdelivered.com
Role of this compound in Chiral Pool and Synthetic Methodologies
This compound serves as a valuable chiral building block in synthetic organic chemistry. nih.govenamine.net The term "chiral building block" refers to an enantiomerically pure compound that is incorporated into a larger molecule during a synthesis, transferring its stereochemical information to the final product.
The specific syn-(2R,3R) stereochemistry of this molecule makes it a precursor for a range of important targets. By leveraging the distinct reactivity of each functional group, chemists can perform sequential or one-pot transformations to elaborate the carbon skeleton and introduce new functionalities with stereochemical fidelity.
Key Synthetic Transformations and Applications:
Reduction of the Nitro Group: Catalytic hydrogenation or reduction with dissolving metals can convert the nitro group into an amine. This transformation would yield a (2R,3R)-3-amino-2-hydroxypentanoic acid derivative, a type of β-amino-α-hydroxy acid. These structures are key components of numerous biologically active compounds, including antibiotics and enzyme inhibitors. organic-chemistry.org
Modification of the Carboxyl Group: The carboxylic acid can be converted into esters, amides, or other derivatives, allowing for peptide couplings or other carbon-carbon bond-forming reactions.
Manipulation of the Hydroxyl Group: The secondary alcohol can be protected, oxidized to a ketone, or used to direct subsequent stereoselective reactions at adjacent centers.
The use of this compound allows for the efficient and stereocontrolled synthesis of complex molecules, avoiding the need for tedious chiral separations or the late-stage introduction of stereocenters. Its role as a chiral synthon underscores the importance of developing synthetic methods to access such multifunctional, enantiopure compounds.
Structure
3D Structure
Properties
Molecular Formula |
C5H9NO5 |
|---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(2R,3R)-2-hydroxy-3-nitropentanoic acid |
InChI |
InChI=1S/C5H9NO5/c1-2-3(6(10)11)4(7)5(8)9/h3-4,7H,2H2,1H3,(H,8,9)/t3-,4-/m1/s1 |
InChI Key |
MGGPRPIBQJGVCS-QWWZWVQMSA-N |
Isomeric SMILES |
CC[C@H]([C@H](C(=O)O)O)[N+](=O)[O-] |
Canonical SMILES |
CCC(C(C(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2r,3r 2 Hydroxy 3 Nitropentanoic Acid
Direct Stereoselective Synthesis
The direct stereoselective synthesis of (2R,3R)-2-Hydroxy-3-nitropentanoic acid and its derivatives is predominantly achieved through enantioselective Henry reactions. This approach involves the carefully controlled addition of a nitroalkane to an aldehyde, guided by a chiral catalyst to yield the desired stereoisomer.
Enantioselective Nitro-Aldol (Henry) Reactions
The enantioselective Henry reaction is a cornerstone for the stereocontrolled synthesis of β-nitro alcohols. The reaction between propanal and nitroethane, in the presence of a suitable chiral catalyst, can theoretically yield four possible stereoisomers. Achieving high selectivity for the (2R,3R) isomer is a significant challenge that hinges on the intricate interplay between the catalyst, substrates, and reaction conditions.
The design of the chiral catalyst is paramount in dictating the stereochemical outcome of the Henry reaction. Both metal-based catalysts and organocatalysts have been extensively explored for their efficacy in inducing asymmetry.
For the synthesis of compounds with the desired (2R,3R) stereochemistry, copper complexes with chiral ligands have demonstrated significant promise. For instance, a complex of copper(I) with a chiral tetrahydrosalen ligand, derived from cis-2,5-diaminobicyclo[2.2.2]octane, has been shown to be an efficient catalyst for asymmetric Henry reactions, producing nitroaldol products in high yield and good stereoselectivity. organic-chemistry.org Similarly, copper(II) complexes with chiral nitrogen-containing ligands have been employed to achieve high enantioselectivity. beilstein-journals.org
The general performance of various catalyst types in asymmetric Henry reactions is summarized in the table below. While not specific to the target molecule, these results provide a strong indication of the catalyst classes that would be most suitable for this transformation.
| Catalyst Type | Chiral Ligand Example | Typical Metal Ion | Observed Selectivity | Reference |
| Tetrahydrosalen Complex | Ligand from cis-2,5-diaminobicyclo[2.2.2]octane | Cu(I) | High enantiomeric excess (>90%) | organic-chemistry.org |
| Bis(oxazoline) Complexes | Not specified | Cu(II) | High enantioselectivity | wikipedia.org |
| Diamine Complexes | Chiral Diamine | Cu(OAc)2 | High enantioselectivity | organic-chemistry.org |
| Organocatalysts | Cinchona Alkaloids | N/A | High enantioselectivity | mdpi.com |
| Schiff Base Complexes | (S)-2-(aminomethyl)pyrrolidine derivatives | Cu(II), Co(III) | Mechanistic studies performed | researchgate.net |
These catalyst systems are designed to create a chiral environment around the reaction center, directing the approach of the nucleophilic nitronate to one face of the aldehyde, thereby controlling the formation of the new stereocenters.
The optimization of reaction parameters is crucial for maximizing both the yield and the stereoselectivity of the enantioselective Henry reaction. Key parameters include the choice of solvent, reaction temperature, and catalyst loading.
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction's stereochemical course. nih.gov A computational and experimental study on the Henry reaction between nitropropane and benzaldehyde (B42025) revealed that the reaction proceeds more slowly in water than in dimethyl sulfoxide (B87167) (DMSO). This is attributed to the weakening of hydrogen bonds between water and the nitronate reactant as it proceeds to the more charge-delocalized transition state. nih.gov In some catalytic systems, solvents like diethyl ether and 2-propanol have been shown to enhance efficiency, with the former favoring enantioselectivity and the latter improving chemical yield. nih.gov
Temperature: Lowering the reaction temperature generally leads to an increase in enantioselectivity, as it enhances the energy difference between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate.
Catalyst Loading: The amount of catalyst used can also impact the reaction's efficiency. While a higher catalyst loading might increase the reaction rate, an optimal loading is often sought to balance cost and performance. For example, in some systems, a 10 mol % catalyst loading has been found to provide the best balance of yield and enantiomeric excess. nih.gov
The following table illustrates the impact of various reaction parameters on a model asymmetric Henry reaction.
| Parameter | Condition 1 | Result 1 | Condition 2 | Result 2 | Reference |
| Solvent | Water | Slower reaction rate | DMSO | Faster reaction rate | nih.gov |
| Solvent | Diethyl Ether | Higher enantioselectivity | 2-Propanol | Higher chemical yield | nih.gov |
| Temperature | Room Temperature | Lower enantioselectivity | 6 °C | Higher enantioselectivity | beilstein-journals.org |
| Catalyst Loading | 2.5% | Lower yield/ee | 10% | Higher yield/ee | nih.gov |
The mechanism of asymmetric induction in the Henry reaction is a subject of ongoing research, with proposed models often invoking the formation of a well-defined transition state involving the catalyst, the aldehyde, and the nitronate.
In the case of copper-catalyzed reactions, it is generally accepted that the copper ion acts as a Lewis acid, coordinating to the aldehyde's carbonyl oxygen to increase its electrophilicity. The chiral ligand bound to the copper ion then creates a sterically and electronically biased environment. The nitronate, held in proximity by the catalyst, is delivered to a specific face of the activated aldehyde. wikipedia.org
A proposed transition state model for a copper(I)-tetrahydrosalen catalyzed reaction suggests that hydrogen bonding and steric factors play a crucial role in determining the stereochemical outcome. organic-chemistry.org The precise geometry of this transition state, which is influenced by the catalyst's structure and the reaction conditions, ultimately dictates the absolute configuration of the newly formed stereocenters.
Convergent Synthetic Approaches
Convergent synthetic strategies aim to construct complex molecules from smaller, pre-functionalized fragments in a more efficient manner than linear syntheses. In the context of this compound, this could involve the coupling of a two-carbon and a three-carbon fragment.
One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. While a specific one-pot synthesis for this compound is not prominently documented, related transformations provide a blueprint for such a process.
For instance, tandem reactions that combine a Michael addition with a Henry reaction have been developed to create multiple stereocenters in a single operation. mdpi.com A hypothetical one-pot synthesis of a derivative of the target acid could involve the in-situ generation of the required aldehyde precursor followed by an asymmetric Henry reaction.
Furthermore, the development of catalytic systems that can facilitate tandem deprotection/Henry reactions showcases the potential for one-pot syntheses in this area. researchgate.net Such an approach for the target molecule would likely involve the use of a protected propanal derivative that is deprotected under the reaction conditions, immediately followed by the stereoselective addition of nitroethane catalyzed by a chiral catalyst.
Multi-Component Condensation Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer an efficient pathway to complex molecules. A plausible, though not yet specifically documented, MCR for the synthesis of this compound would involve the condensation of 1-nitropropane (B105015), glyoxylic acid, and a chiral catalyst in a one-pot process.
This strategy is analogous to established three-component couplings used to produce related β-nitro-α-amino acids, which employ amines, nitroalkanes, and glyoxalate. researchgate.net In this hypothetical scenario for the hydroxy acid, the reaction would proceed through a stereoselective Henry reaction mechanism. A chiral catalyst would coordinate to both the glyoxylic acid and 1-nitropropane, facilitating a face-selective attack of the nitronate on the aldehyde, thereby setting the two adjacent stereocenters in the desired (2R,3R) configuration. The primary advantages of such an approach include atom economy, reduced waste, and fewer purification steps compared to traditional multi-step syntheses.
Synthesis via Functional Group Interconversions of Related Precursors
The synthesis of this compound can also be achieved through the modification of precursors that already contain some of the required structural features. These methods rely on stereoselective reactions to install the missing functional groups with the correct orientation.
The most direct and widely explored route for constructing the β-nitro alcohol moiety is the Henry (nitroaldol) reaction. mdpi.com This methodology involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound. For the synthesis of the target molecule, this translates to the reaction between 1-nitropropane and an ester of glyoxylic acid, such as ethyl glyoxylate (B1226380).
The critical challenge in this approach is the control of stereochemistry to selectively form the syn-(2R,3R) diastereomer. This is achieved through asymmetric catalysis, employing chiral metal complexes or organocatalysts that create a chiral environment for the reaction. researchgate.net Chiral copper(II) complexes with bisoxazoline ligands, for instance, have proven effective in catalyzing highly enantioselective and diastereoselective Henry reactions. mdpi.comdocumentsdelivered.com The reaction proceeds through a transition state where the catalyst coordinates both the nitronate and the glyoxylate ester, directing the nucleophilic attack to achieve high stereocontrol. The resulting β-nitro-α-hydroxy ester is then hydrolyzed to afford the final carboxylic acid.
Table 1: Representative Catalysts for Asymmetric Henry Reactions
| Catalyst System | Substrates | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|---|
| Cu(II)-Bisoxazoline | Nitroalkane + Aldehyde | >95:5 | >95% | 85-98 |
| Chiral Urea/Co(II) Complex | Nitroalkane + Aldehyde | 3:97 (favors anti) | 96% | 84 |
| Chiral Guanidine | Nitroalkane + α-Keto Ester | 85:15 | 90% | 91 |
An alternative, though less direct, route involves the derivatization of nitroalkenes. This could involve an asymmetric Michael addition of a hydroxide (B78521) equivalent to an (E)-ethyl 2-nitro-pent-2-enoate substrate, or an asymmetric epoxidation followed by regioselective ring-opening.
An alternative synthetic strategy begins with a chiral α-hydroxy ester, such as ethyl (2R)-2-hydroxypentanoate. This approach requires the introduction of a nitro group at the C3 position with R stereochemistry. A modern and effective method for this transformation involves a three-step sequence:
Oxidation : The secondary alcohol at the C3 position is oxidized to a ketone, yielding ethyl (2R)-2-hydroxy-3-oxopentanoate.
Asymmetric Nitrooxylation : The resulting β-keto ester is subjected to an enantioselective nitrooxylation reaction. Chiral Lewis acid-catalyzed reactions using hypervalent iodine(III) reagents, such as nitratobenziodoxole, can install the nitro group at the α-position to the ketone with high stereocontrol. rsc.org
Stereoselective Reduction : The final step is the diastereoselective reduction of the C3 ketone to a hydroxyl group. The existing stereocenter at C2 directs the hydride attack to form the desired (3R)-alcohol, yielding the syn product.
Table 2: Asymmetric α-Functionalization of β-Keto Esters
| Reaction | Catalyst | Reagent | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|---|
| Nitrooxylation | Chiral Ni(II) Complex | Nitratobenziodoxole | up to 96% | 85-95 |
| Azidation | Chiral Ti(IV) Complex | Azidobenziodoxole | up to 97% | 80-92 |
Syntheses commencing from readily available pentanoic acid derivatives offer another versatile route. A logical starting material is an α,β-unsaturated ester like ethyl pent-2-enoate. The key to this pathway is the stereoselective introduction of both the hydroxyl and nitro groups across the double bond.
A powerful method to achieve this is the Sharpless Asymmetric Dihydroxylation, which can convert the alkene into a diol, ethyl (2R,3R)-2,3-dihydroxypentanoate, with high enantioselectivity. nih.gov With the diol in hand, the remaining task is the selective conversion of the C3 hydroxyl group into a nitro group while retaining the stereochemistry. This can be accomplished via a two-step sequence:
Oxidation : Selective oxidation of the secondary alcohol at C3 to a ketone.
Nitration and Reduction : Introduction of the nitro group and subsequent stereoselective reduction of the ketone, as described in section 2.2.2.
Alternatively, the C3 hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate. Subsequent substitution with a nitrite (B80452) salt (e.g., sodium nitrite) can then introduce the nitro group, typically proceeding with an inversion of configuration (SN2 mechanism). Therefore, to obtain the (3R) configuration in the final product, the starting diol would need to have the (3S) configuration.
Stereochemical Control and Asymmetric Synthesis of 2r,3r 2 Hydroxy 3 Nitropentanoic Acid
Diastereoselective Strategies
Diastereoselective strategies aim to control the relative stereochemistry of the newly formed chiral centers. This is often achieved by leveraging the influence of a pre-existing chiral element within the molecule, either as part of the substrate itself or as a temporarily attached chiral auxiliary.
In substrate-controlled synthesis, a stereocenter already present in one of the starting materials directs the stereochemical outcome of the reaction. The inherent chirality of the substrate biases the approach of the incoming nucleophile to one face of the electrophile over the other. For the synthesis of (2R,3R)-2-Hydroxy-3-nitropentanoic acid, this could be accomplished by starting with a chiral derivative of 2-oxopropanoic acid.
The stereochemical course of such reactions is often rationalized by the Felkin-Anh or related models, which predict the preferred trajectory of nucleophilic attack on a carbonyl group adjacent to a stereocenter. The model prioritizes minimizing steric interactions between the incoming nucleophile and the substituents on the existing chiral center. By selecting a starting material with the appropriate absolute configuration, it is possible to favor the formation of the desired syn product. For instance, an α-keto ester bearing a chiral alcohol moiety could be employed, where the pre-existing stereocenter influences the facial selectivity of the nitronate addition. nih.gov
An alternative diastereoselective approach involves the temporary attachment of a chiral auxiliary to the substrate. wikipedia.org A chiral auxiliary is a stereogenic molecule that, once appended to the starting material, directs the stereoselective formation of new stereocenters. After the key reaction, the auxiliary can be cleaved and recovered.
Prominent examples of chiral auxiliaries used in aldol-type reactions include Evans oxazolidinones and pseudoephedrine amides. wikipedia.orgnih.gov In the context of synthesizing the target acid, the 2-oxopropanoic acid precursor would be converted into a chiral imide or amide using one of these auxiliaries. The auxiliary creates a sterically defined environment around the carbonyl group.
The stereochemical control arises from the formation of a rigid, chelated transition state, often mediated by a Lewis acid (e.g., dibutylboron triflate or titanium tetrachloride). The auxiliary coordinates to the metal center, forcing the enolate or, in this case, the nitronate and the keto-carbonyl group into a fixed orientation. This conformation blocks one face of the carbonyl, forcing the nucleophilic attack of the nitronate from the less hindered face, thereby leading to a high degree of diastereoselectivity. youtube.com The specific stereochemistry of the auxiliary determines which diastereomer of the product is formed.
Enantioselective Catalysis
Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. For the Henry reaction, organocatalysis has emerged as a particularly powerful strategy.
Organocatalysts are small, metal-free organic molecules that can accelerate and control the stereochemistry of chemical reactions. For the asymmetric Henry reaction of α-keto esters, bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, have proven highly effective.
Cinchona Alkaloids: Modified Cinchona alkaloids are among the most successful organocatalysts for the asymmetric Henry reaction of α-keto esters. mdpi.com These naturally derived molecules possess a rigid scaffold containing both a basic quinuclidine (B89598) nitrogen and a hydroxyl group, allowing them to function as bifunctional acid-base catalysts. nih.govorganic-chemistry.org Research has shown that derivatives with a hydroxyl group at the C6′ position are particularly effective. nih.govacs.org
In a typical reaction, the quinuclidine nitrogen acts as a Brønsted base, deprotonating the nitroalkane (nitroethane) to form a chiral ion pair with the nitronate. Simultaneously, the C6′-OH group acts as a Brønsted acid, forming a hydrogen bond with the carbonyl oxygen of the α-keto ester. This dual activation brings the reactants together in a highly organized, chiral transition state, leading to excellent enantioselectivity. nih.govacs.org A range of α-keto esters, including those with aromatic and aliphatic substituents, have been shown to be viable substrates, affording the corresponding tertiary β-nitro alcohols in high yields and enantiomeric excess. organic-chemistry.org
Table 1: Cinchona Alkaloid-Catalyzed Asymmetric Henry Reaction of α-Keto Esters (Data sourced from Li, H. et al., J. Am. Chem. Soc., 2006) organic-chemistry.orgacs.org
| Entry | α-Keto Ester (Substrate) | Catalyst (10 mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Ethyl benzoylformate | Quinidine-1d | -60 | 48 | 94 | 92 |
| 2 | Ethyl (4-nitrobenzoyl)formate | Quinidine-1d | -60 | 48 | 98 | 97 |
| 3 | Ethyl (4-methoxybenzoyl)formate | Quinidine-1d | -60 | 48 | 92 | 84 |
| 4 | Ethyl (1-naphthoyl)formate | Quinidine-1d | -60 | 48 | 93 | 92 |
| 5 | Ethyl pyruvate | Quinidine-1d | -20 | 12 | 87 | 86 |
L-Proline: L-proline is a foundational organocatalyst, particularly for reactions proceeding through an enamine intermediate, such as aldol (B89426) and Mannich reactions. wikipedia.orglibretexts.org In the direct asymmetric aldol reaction between ketones and α-keto esters, proline catalyzes the formation of an enamine from the ketone nucleophile. The carboxylic acid moiety of proline is crucial for facilitating the reaction and controlling the stereochemistry through a hydrogen-bonded transition state. researchgate.net
While less common for the Henry reaction of α-keto esters compared to Cinchona alkaloids, proline and its derivatives can also function as base catalysts. In this role, the amine group of proline could deprotonate the nitroalkane, while the carboxylic acid group could activate the electrophile. However, the application of simple proline in this specific transformation is not as well-established as its use in enamine-based catalysis.
The high degree of stereoselectivity observed in organocatalytic systems, particularly with bifunctional catalysts like Cinchona alkaloids, is a direct result of precise molecular recognition and the stabilization of one transition state over all others. This stabilization is governed by a network of non-covalent interactions, including electrostatic and polar effects.
In the Cinchona alkaloid-catalyzed Henry reaction, the key interaction is the dual hydrogen-bonding and acid-base activation. The formation of a hydrogen bond between the catalyst's hydroxyl group and the α-keto ester's carbonyl group polarizes the C=O bond, making the carbonyl carbon more electrophilic. acs.org Simultaneously, the deprotonation of nitroethane by the quinuclidine nitrogen creates a nitronate anion. The resulting protonated (cationic) quinuclidinium moiety forms a tight ion pair with the nitronate. nih.gov
The rigid structure of the alkaloid holds these activated species in a specific three-dimensional orientation, minimizing steric repulsion and maximizing electrostatic attraction in the favored transition state. This intricate network of interactions significantly lowers the activation energy for the formation of one specific stereoisomer—in this case, the (2R,3R) product when using the appropriate quinidine-derived catalyst—while raising the energy of pathways leading to other stereoisomers, thus ensuring high stereoselectivity. acs.orgnih.gov
Transition Metal-Catalyzed Asymmetric Synthesis
The precise control of stereochemistry in the synthesis of complex molecules like this compound is a significant challenge in organic chemistry. Transition metal-catalyzed asymmetric synthesis offers a powerful toolkit to address this, enabling the creation of specific stereoisomers with high efficiency and selectivity. This section explores the application of chiral metal complexes and asymmetric hydrogenation techniques in the stereocontrolled synthesis of this target molecule and structurally related compounds.
Chiral Ligand Design and Metal Complex Applications
The asymmetric Henry (nitroaldol) reaction is a cornerstone for the construction of β-hydroxy-α-nitro compounds. This carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound can be rendered highly stereoselective through the use of chiral transition metal complexes. The design of the chiral ligand, which coordinates to the metal center, is paramount in dictating the stereochemical outcome of the reaction.
A variety of chiral ligands have been developed and successfully applied in asymmetric Henry reactions, primarily with copper catalysts. These ligands create a chiral environment around the metal ion, which then orchestrates the facial selectivity of the attack of the nitronate anion on the aldehyde.
Notable Chiral Ligands and Metal Complexes:
N,N'-Dioxide Ligands: Chiral N,N'-dioxide ligands, in combination with copper(I) salts, have proven to be highly effective catalysts. These complexes can catalyze the Henry reaction with a wide range of aldehydes, including aromatic and heteroaromatic ones, to produce the corresponding nitro-alcohol products in good yields and with high enantiomeric excesses, in some cases up to 98%.
Schiff Base Ligands: Chiral Schiff base ligands, often derived from amino acids or cinchona alkaloids, form stable complexes with copper(II) salts, such as Cu(OAc)₂. These catalysts have been shown to effectively promote asymmetric Henry reactions.
Bis(β-amino alcohol) Ligands: Novel chiral thiophene-2,5-bis(β-amino alcohol) ligands can be synthesized and used to generate in situ catalyst systems with Cu(OAc)₂·H₂O. These systems have demonstrated high catalytic activity for the asymmetric Henry reaction between nitromethane (B149229) and various substituted aromatic aldehydes, yielding chiral nitroaldols with excellent enantiomeric purity (up to 94.6% ee).
Tetrahydrosalen Ligands: A complex of copper(I) with a chiral tetrahydrosalen ligand has been reported as an efficient catalyst for the asymmetric Henry reaction, producing nitroaldol products in high yield and with good stereoselectivity.
The choice of solvent and reaction temperature also plays a crucial role in optimizing both the yield and the enantioselectivity of these reactions.
Table 1: Examples of Chiral Ligand/Metal Complexes in Asymmetric Henry Reactions
| Chiral Ligand Type | Metal Salt | Substrate Scope | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| N,N'-Dioxide | Copper(I) | Aromatic and Heteroaromatic Aldehydes | Up to 98% |
| Schiff Base (from Cinchona Alkaloid) | Copper(II) Acetate | Various Aldehydes | Good to Excellent |
| Thiophene-2,5-bis(β-amino alcohol) | Copper(II) Acetate | Substituted Aromatic Aldehydes | Up to 94.6% |
| Tetrahydrosalen | Copper(I) | Aromatic, Aliphatic, and Unsaturated Aldehydes | >90% |
Asymmetric Hydrogenation Approaches
Asymmetric hydrogenation is a powerful and widely used method for the enantioselective synthesis of chiral alcohols from prochiral ketones. While direct application to the synthesis of this compound from a corresponding β-keto-α-nitro ester is not extensively documented, the principles can be extrapolated from studies on structurally similar β-keto esters. A key strategy in this area is dynamic kinetic resolution (DKR).
In DKR, a racemic mixture of a chiral ketone that can rapidly epimerize is subjected to hydrogenation with a chiral catalyst. The catalyst selectively hydrogenates one enantiomer faster than the other, and due to the rapid racemization, the entire mixture can theoretically be converted into a single diastereomer of the product alcohol with high enantiomeric excess.
Key Catalysts and Concepts:
Noyori-type Ruthenium Catalysts: The catalysts developed by Noyori and his coworkers, typically of the form RuCl(p-cymene)[(S,S)-Ts-DPEN], are highly effective for the asymmetric transfer hydrogenation of ketones. These complexes, often used with a hydrogen source like a formic acid/triethylamine mixture, have shown excellent enantioselectivity in the reduction of α-heteroatom-substituted β-keto esters.
Dynamic Kinetic Resolution of α-Substituted β-Keto Esters: The asymmetric hydrogenation of α-alkyl-substituted β-keto esters via DKR has been successfully achieved using chiral ruthenium catalysts. nih.gov This approach allows for the synthesis of the corresponding syn-β-hydroxy esters with high diastereo- and enantioselectivities. The success of this process relies on the ability of the α-chiral center to racemize under the reaction conditions, often facilitated by a base.
Substrate Considerations: The presence of the α-nitro group in a precursor to this compound would influence the electronic properties of the β-keto group and the acidity of the α-proton. This could impact both the rate of hydrogenation and the ease of racemization, necessitating careful optimization of the catalyst system and reaction conditions. While the nitro group is reducible, conditions for ketone hydrogenation can often be found that leave the nitro group intact.
The application of these well-established asymmetric hydrogenation and transfer hydrogenation methodologies to suitable precursors represents a promising, though less explored, avenue for the stereocontrolled synthesis of this compound.
Biocatalytic and Chemoenzymatic Resolutions
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. Enzymes, with their inherent chirality and high selectivity, can be employed for the kinetic resolution of racemic mixtures or for the asymmetric synthesis of chiral molecules. Chemoenzymatic approaches combine the advantages of both chemical synthesis and biocatalysis to create efficient and selective reaction cascades.
For the synthesis of this compound, biocatalytic and chemoenzymatic resolutions can be applied to racemic mixtures of the acid itself or its ester derivatives. The most commonly used enzymes for these transformations are lipases and esterases.
Kinetic Resolution using Lipases:
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with an enzyme than the other, leading to the separation of the two enantiomers. Lipases are particularly well-suited for this purpose due to their broad substrate scope, commercial availability, and ability to function in organic solvents.
In the context of this compound, a racemic mixture of its ester derivative can be subjected to enantioselective hydrolysis catalyzed by a lipase (B570770). The enzyme will preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.
Candida antarctica Lipase B (CALB): CALB is one of the most widely used and versatile lipases in biocatalysis. frontiersin.org It is known for its high stability and enantioselectivity in the resolution of a wide range of alcohols and amines. mdpi.comrsc.org It can be used in its immobilized form (e.g., Novozym 435) for enhanced stability and reusability.
Pseudomonas cepacia Lipase (PCL): PCL is another highly effective lipase for the kinetic resolution of chiral alcohols and esters. polimi.it It has been successfully used for the resolution of β-hydroxy esters, achieving high enantiomeric excesses for both the remaining ester and the hydrolyzed acid. scielo.br
The efficiency and enantioselectivity of lipase-catalyzed resolutions are highly dependent on the reaction conditions, including the choice of solvent, acylating agent (in the case of esterification), temperature, and water activity. nih.govalmacgroup.com
Deracemization Strategies:
A more advanced chemoenzymatic approach is deracemization, which aims to convert a racemic mixture into a single enantiomer, thus achieving a theoretical yield of 100%. One such strategy involves a three-enzyme cascade system. For racemic 2-hydroxy acids, this can be achieved by co-expressing a (S)-2-hydroxy acid dehydrogenase, a (R)-2-keto acid reductase, and a cofactor-regenerating enzyme like glucose dehydrogenase in a single microbial host. nih.govresearchgate.net In this system, the (S)-enantiomer is oxidized to the intermediate α-keto acid, which is then asymmetrically reduced to the (R)-enantiomer. This process continuously consumes the (S)-enantiomer, driving the equilibrium towards the desired (R)-product.
Table 2: Examples of Biocatalytic Resolutions for Chiral Hydroxy Acids and Derivatives
| Enzyme | Substrate Type | Transformation | Key Findings |
|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Racemic 1,3-dialkyl-3-hydroxymethyl oxindoles | Kinetic Resolution (Acylation) | (R)-acetate obtained with up to 99% ee. nih.gov |
| Pseudomonas cepacia Lipase (PCL) | Racemic ethyl 3-hydroxy-3-phenylpropanoate | Kinetic Resolution (Hydrolysis) | (R)-ester recovered with >98% ee and (S)-acid with 93% ee. scielo.br |
| Burkholderia cepacia Lipase | Racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate | Kinetic Resolution (Hydrolysis) | (2R,3S)-product obtained with 100% ee at 50% conversion. nih.gov |
| Multi-enzyme system (HADH, KAR, GDH) | Racemic 2-hydroxy acids | Deracemization | Complete conversion to the (R)-enantiomer with >99% ee. nih.govresearchgate.net |
Chemical Reactivity and Derivatization Studies of 2r,3r 2 Hydroxy 3 Nitropentanoic Acid
Transformations of the Nitro Group
The nitro group is a powerful electron-withdrawing group that can be converted into various other nitrogen-containing functionalities, significantly altering the molecule's electronic and steric properties.
The reduction of the nitro group to a primary amine is a fundamental transformation that converts the molecule into a β-hydroxy-γ-amino acid, a valuable chiral building block. This conversion can be achieved through several methods, most commonly via catalytic hydrogenation or using dissolving metals in acidic media.
Catalytic hydrogenation is a widely used method for its high efficiency and clean reaction profiles. Various catalyst systems can be employed, with palladium on carbon (Pd/C) being a common choice. The reaction is typically carried out under a hydrogen atmosphere. Another effective catalyst is Raney Nickel.
Alternatively, the reduction can be performed using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). These methods are robust but may require more rigorous purification to remove metal byproducts.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Product | Notes |
| H₂, Pd/C | Methanol (B129727) or Ethanol, RT, 1-5 atm H₂ | (2R,3R)-3-Amino-2-hydroxypentanoic acid | High yield, clean reaction. |
| H₂, Raney Ni | Ethanol, RT, H₂ atmosphere | (2R,3R)-3-Amino-2-hydroxypentanoic acid | Effective alternative to Pd/C. |
| Fe, HCl | Ethanol/Water, Reflux | (2R,3R)-3-Amino-2-hydroxypentanoic acid | Classical method, requires careful workup. |
| SnCl₂, HCl | Concentrated HCl, 0 °C to RT | (2R,3R)-3-Amino-2-hydroxypentanoic acid | Stannous chloride is a common reducing agent. |
The β-hydroxy nitro functionality is a precursor to nitroalkenes through dehydration. This elimination reaction is typically promoted by treating the β-nitro alcohol with a dehydrating agent or under basic conditions. The formation of the nitroalkene introduces a valuable Michael acceptor for carbon-carbon bond formation. This reaction is essentially the reverse of the nitro-aldol (Henry) reaction. wikipedia.orgfiveable.me Conditions that favor elimination, such as heating in the presence of a base, can drive the reaction toward the nitroalkene product. chem-station.com
Furthermore, the nitro group can be transformed into other nitrogen-containing compounds. For instance, partial reduction can yield hydroxylamines or nitroso compounds, which are themselves useful synthetic intermediates.
Reactions of the Hydroxyl Group
The secondary hydroxyl group at the C2 position is a key site for derivatization, allowing for the introduction of various functional groups through esterification, etherification, or oxidation.
Direct esterification of the C2-hydroxyl group in the presence of the free carboxylic acid is challenging due to the higher reactivity of the carboxylate as a nucleophile under many conditions. Therefore, a common strategy involves first protecting the carboxylic acid moiety, for example, as a methyl or ethyl ester. Once protected, the secondary alcohol can be acylated using standard methods, such as reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.
Etherification of the hydroxyl group can be achieved by converting it into a more potent nucleophile. Deprotonation with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction, yields the ether. A common and highly useful method for protecting alcohols is the formation of silyl (B83357) ethers. fiveable.melibretexts.org Reacting the compound with a chlorotrialkylsilane, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole, selectively protects the hydroxyl group. libretexts.orguwindsor.ca Silyl ethers are robust but can be readily removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). fiveable.memasterorganicchemistry.com
Table 2: Protection/Derivatization of the Hydroxyl Group (assuming prior protection of the carboxylic acid)
| Reaction | Reagents | Product Functional Group | Notes |
| Acylation | Acetyl chloride, Pyridine | Acetate Ester | Standard esterification of an alcohol. |
| Silylation | TBDMSCl, Imidazole, DMF | tert-Butyldimethylsilyl (TBDMS) Ether | Forms a stable protecting group. uwindsor.ca |
| Benzylation | NaH, Benzyl bromide, THF | Benzyl Ether | Introduces a benzyl group. |
The secondary alcohol can be selectively oxidized to the corresponding ketone, yielding (3R)-3-nitro-2-oxopentanoic acid. The choice of oxidant is critical to avoid unwanted side reactions with the nitro group or over-oxidation. Mild, chemoselective oxidizing agents are preferred.
The Dess-Martin periodinane (DMP) is an excellent reagent for this transformation. wikipedia.orgwikipedia.org It operates under mild, neutral conditions at room temperature, has short reaction times, and tolerates a wide variety of sensitive functional groups. wikipedia.orgorganic-chemistry.orgorganic-synthesis.com Another highly effective method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. chemistrysteps.comwikipedia.org The Swern oxidation is known for its mildness and broad functional group tolerance, preventing over-oxidation to carboxylic acids. missouri.edubyjus.com Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) could also be used, but modern methods like DMP and Swern oxidation are often preferred due to their lower toxicity and milder conditions. nih.govlibretexts.org
Table 3: Reagents for Selective Oxidation of the Secondary Alcohol
| Reagent | Conditions | Product | Notes |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | (3R)-3-Nitro-2-oxopentanoic acid | Highly selective, mild, and efficient. wikipedia.orgorganic-chemistry.org |
| Oxalyl chloride, DMSO, Et₃N | CH₂Cl₂, -78 °C to RT | (3R)-3-Nitro-2-oxopentanoic acid | Swern oxidation; avoids toxic metals and over-oxidation. wikipedia.orgmissouri.edu |
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, Room Temperature | (3R)-3-Nitro-2-oxopentanoic acid | Milder than other chromium reagents. libretexts.org |
Reactivity at the Carboxylic Acid Moiety
The carboxylic acid is the most acidic functional group in the molecule and readily undergoes reactions typical of this moiety, such as esterification and amide bond formation.
The classic Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a direct method to form the corresponding ester. chemguide.co.ukmasterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and using the alcohol as a solvent helps drive it towards the product. organic-chemistry.org
Amide formation requires activation of the carboxylic acid. This is typically achieved using peptide coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (B28879) (DMAP) can be used to form an active ester intermediate, which then reacts readily with a primary or secondary amine to yield the desired amide. nih.gov This method is highly efficient and proceeds under mild conditions, making it compatible with the other functional groups in the molecule.
Formation of Esters and Amides
The presence of a carboxylic acid moiety allows for the straightforward conversion of (2R,3R)-2-hydroxy-3-nitropentanoic acid into its corresponding esters and amides through standard organic synthesis methodologies.
Esterification:
The formation of esters from this compound can be achieved through several established methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (such as sulfuric acid or p-toluenesulfonic acid), is a common approach. The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol.
Alternatively, to avoid the harsh acidic conditions that could potentially lead to side reactions involving the hydroxyl or nitro groups, milder methods can be employed. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) facilitates ester formation under gentle conditions. Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired alcohol.
Table 1: Plausible Esterification Reactions of this compound
| Reactant | Reagent | Product |
|---|---|---|
| This compound + Methanol | H₂SO₄ (cat.) | Methyl (2R,3R)-2-hydroxy-3-nitropentanoate |
| This compound + Ethanol | DCC, DMAP | Ethyl (2R,3R)-2-hydroxy-3-nitropentanoate |
| This compound + Benzyl alcohol | 1. SOCl₂, 2. Pyridine | Benzyl (2R,3R)-2-hydroxy-3-nitropentanoate |
Amidation:
Similar to esterification, the synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. The use of coupling agents such as DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is generally preferred to facilitate the formation of the amide bond under mild conditions. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
The direct reaction of the carboxylic acid with an amine at high temperatures to drive off water is also a possibility, though less common in modern synthesis due to the potential for thermal decomposition, especially in the presence of a nitro group. The formation of an intermediate acyl chloride, as described for esterification, followed by the addition of an amine is another viable route to the corresponding amide.
Table 2: Potential Amidation Reactions of this compound
| Reactant | Reagent | Product |
|---|---|---|
| This compound + Ammonia | EDC, HOBt | (2R,3R)-2-Hydroxy-3-nitropentanamide |
| This compound + Aniline | DCC | N-phenyl-(2R,3R)-2-hydroxy-3-nitropentanamide |
| This compound + Diethylamine | HATU, DIPEA | N,N-diethyl-(2R,3R)-2-hydroxy-3-nitropentanamide |
Decarboxylation Pathways
The decarboxylation of β-hydroxy acids, which involves the loss of carbon dioxide from the carboxylic acid group, is a well-documented transformation. However, the presence of the electron-withdrawing nitro group at the β-position in this compound is expected to significantly influence the reaction pathway and conditions required for decarboxylation.
In typical β-hydroxy acids, decarboxylation can be induced by heating, often in the presence of an acid or base catalyst. The reaction is thought to proceed through a six-membered cyclic transition state, leading to the formation of an enol, which then tautomerizes to the corresponding ketone or aldehyde.
For this compound, the strong electron-withdrawing nature of the nitro group would likely facilitate decarboxylation. The reaction could potentially proceed under milder conditions compared to β-hydroxy acids lacking such a group. Upon heating, the molecule could undergo decarboxylation to yield 1-nitro-2-pentanol.
It is also conceivable that under certain conditions, a retro-Henry (or retro-nitroaldol) reaction could compete with or precede decarboxylation. This would involve the fragmentation of the carbon-carbon bond between the α and β carbons, yielding nitroethane and glyoxylic acid. The stability of the nitronate anion intermediate would be a driving force for this pathway. The specific reaction conditions, such as temperature, pH, and solvent, would likely determine the predominant pathway.
Table 3: Possible Decarboxylation and Side-Reaction Products of this compound
| Reaction Pathway | Conditions | Major Product(s) |
|---|---|---|
| Decarboxylation | Heat | 1-Nitro-2-pentanol |
| Retro-Henry Reaction | Base or Heat | Nitroethane and Glyoxylic acid |
Further empirical studies are necessary to fully elucidate the specific conditions and mechanisms governing the chemical reactivity and derivatization of this compound.
Information regarding the use of this compound as a chiral building block for the requested synthetic applications is not available in the reviewed scientific literature.
Following a comprehensive search of scientific databases and literature, no specific examples or methodologies were found detailing the application of this compound as a precursor for the synthesis of chiral amino acids, advanced polymers, optically active heterocyclic systems, or as an intermediate in complex organic molecule synthesis as outlined in the user's request.
The synthesis of the target molecules outlined in the prompt, such as β-hydroxy α-amino acids, piperidines, pyrrolidines, and furanoid/pyranoid structures, is well-documented using various other chiral precursors and synthetic strategies. For instance, the asymmetric Henry (nitroaldol) reaction is a common method for creating β-nitro alcohols, which are versatile intermediates for many of these target structures. Similarly, syntheses of heterocyclic systems often involve cyclization reactions of precursors derived from commercially available amino acids or carbohydrates.
However, the specific utility of this compound in these roles is not documented. This compound itself is a stereochemically defined γ-nitro-β-hydroxy acid, which could theoretically be derived from a stereoselective nitroaldol reaction between propanal and a glyoxylate (B1226380) derivative. In principle, its functional groups—a carboxylic acid, a hydroxyl group, and a nitro group—offer multiple points for chemical modification. For example, the nitro group could be reduced to an amine, which could then participate in intramolecular cyclization reactions to form heterocyclic rings like pyrrolidines or piperidines.
Despite these theoretical possibilities, there are no published research findings to substantiate its use in the specific applications requested. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline.
Application of 2r,3r 2 Hydroxy 3 Nitropentanoic Acid As a Chiral Building Block
Intermediates in Complex Organic Molecule Synthesis
Role in Natural Product Synthetic Routes
There is currently no available scientific literature detailing the application of (2R,3R)-2-Hydroxy-3-nitropentanoic acid as a chiral building block in the total synthesis of any natural products. Research in this area has focused on other chiral precursors, and the specific stereochemical and functional group combination present in this molecule has not been reported as a key intermediate or starting material in published synthetic routes.
Computational and Theoretical Investigations Pertaining to 2r,3r 2 Hydroxy 3 Nitropentanoic Acid and Analogues
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has provided profound insights into the step-by-step mechanism of the Henry reaction, the key synthetic route to β-nitro alcohols. These computational studies validate and elaborate on experimentally proposed catalytic cycles. The reaction generally begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nitronate intermediate. wikipedia.org This is followed by the nucleophilic attack of the nitronate on the carbonyl carbon of the aldehyde or ketone, leading to the formation of a new C-C bond and a β-nitro alkoxide. The final step is the protonation of this alkoxide to yield the β-nitro alcohol product. nih.gov All steps in this process are reversible. wikipedia.org
DFT studies have been instrumental in elucidating the role of various catalysts in this mechanistic sequence. For instance, in reactions catalyzed by bifunctional organocatalysts like Cinchona alkaloids or thioureas, DFT calculations show that the catalyst engages in a dual-activation mode. mdpi.comdiva-portal.org The basic moiety of the catalyst (e.g., a tertiary amine) deprotonates the nitroalkane, while a hydrogen-bond-donating group (e.g., the thiourea (B124793) moiety or a hydroxyl group) activates the aldehyde electrophile by coordinating to its carbonyl oxygen. researchgate.net This simultaneous activation lowers the energy barrier for the C-C bond formation step.
Similarly, DFT investigations of metal-catalyzed Henry reactions, such as those using dinuclear Zinc or Copper(II) complexes, have detailed the binding modes of the reactants to the metal center. nih.govacs.org Calculations confirm that the reaction often proceeds through a metal nitronate intermediate. The catalyst facilitates the deprotonation of the nitroalkane and then orchestrates the approach of the generated nucleophile to the aldehyde, which is also activated by coordination to the Lewis acidic metal center. nih.gov DFT studies on Cinchona thiourea-catalyzed reactions have shown that two distinct pathways, differing in the binding modes of reactants to the catalyst, can be viable and have comparable reaction barriers. diva-portal.org
The acidity of the nitroalkane and the basicity of the catalyst have been identified as crucial factors controlling reaction rates. nih.gov These theoretical investigations provide a granular view of the electronic and structural changes occurring throughout the reaction, offering a solid foundation for understanding and optimizing the synthesis of complex molecules like (2R,3R)-2-Hydroxy-3-nitropentanoic acid.
Modeling of Transition State Structures and Stereochemical Outcomes
The stereochemical outcome of the asymmetric Henry reaction is determined at the C-C bond-forming transition state. Computational modeling has become a powerful tool for visualizing these fleeting structures and understanding the origins of stereoselectivity. acs.orgacs.org The ability to produce a specific stereoisomer, such as the (2R,3R) configuration, depends on the precise three-dimensional arrangement of the nitroalkane, the aldehyde, and the catalyst in the transition state.
DFT calculations have been used to model various plausible transition states and identify the lowest energy pathway, which corresponds to the major product observed experimentally. mdpi.com For many organocatalyzed Henry reactions, cyclic transition state models are favored. These models are stabilized by a network of non-covalent interactions, primarily hydrogen bonds, between the catalyst and the two substrates. acs.org For example, in reactions catalyzed by bifunctional thiourea catalysts, the thiourea N-H groups form hydrogen bonds with the aldehyde's carbonyl oxygen, while the basic site of the catalyst interacts with the nitronate. mdpi.com The specific geometry of these interactions dictates the facial selectivity of the attack on the aldehyde.
Theoretical calculations suggest that for uncatalyzed reactions, transition states that minimize the repulsion between the nitro and carbonyl dipoles are favored, often leading to anti products. rsc.org However, in a catalyzed reaction, the chiral environment created by the catalyst is the dominant controlling factor. For instance, computational models for reactions catalyzed by Cinchona alkaloids or their derivatives often invoke a tightly organized, hydrogen-bonded transition state where the catalyst shields one face of the aldehyde, forcing the nitronate to attack from the other, less hindered face. mdpi.comresearchgate.net
The table below summarizes key features of transition state models for different catalyst types used in the asymmetric Henry reaction, as elucidated by computational studies.
| Catalyst Type | Key Transition State Features | Dominant Interactions | Predicted Stereochemical Preference |
| Bifunctional Thioureas | Dual activation of nucleophile and electrophile in a constrained assembly. mdpi.com | Hydrogen bonding between thiourea N-H and carbonyl oxygen; ionic interaction with nitronate. researchgate.net | syn or anti depending on catalyst structure. mdpi.com |
| Metal-Bis(oxazoline) Complexes | Coordination of both aldehyde and nitronate to the chiral metal center. uwindsor.ca | Lewis acid-base interactions (Metal-Oxygen). | Depends on ligand and metal geometry. uwindsor.ca |
| Phase Transfer Catalysts | Formation of a chiral ion pair between the catalyst's ammonium (B1175870) cation and the nitronate anion. uwindsor.ca | Electrostatic interactions and hydrogen bonding. | Often favors anti products via an extended transition state. uwindsor.ca |
| Diamine-based Organocatalysts | Formation of cyclic transition states involving both amine groups of the catalyst. acs.org | Hydrogen bonding, steric hindrance. | Crown-like transition states favored, controlling stereoselectivity. acs.org |
These models, refined and validated by DFT calculations, are crucial for rationalizing why a particular catalyst yields a specific stereoisomer and for designing new catalysts with improved selectivity. nih.gov
Structure-Reactivity and Structure-Selectivity Relationships in Catalysis
Computational studies have been pivotal in establishing clear relationships between the structure of catalysts and reactants and the resulting reactivity and selectivity in the synthesis of β-nitro alcohols. By systematically modifying structures in silico and calculating the energetic profiles of reaction pathways, researchers can decode the principles that govern catalytic performance. rsc.org
Catalyst Structure:
Substrate Structure:
The nature of the reactants also plays a critical role. DFT calculations have shown that substitutions on both the nitronate and the carbonyl compound can increase the activation barrier of the reaction. rsc.org The electronic properties of the aldehyde are particularly important; aldehydes with electron-withdrawing groups are generally more reactive. In some catalytic systems, the ability of the substrate to engage in multiple non-covalent interactions, such as π-π stacking with an aromatic part of the catalyst, can enhance selectivity. researchgate.net
The following table outlines key structure-property relationships in the catalysis of the Henry reaction.
| Structural Feature | Effect on Reactivity | Effect on Selectivity |
| Catalyst Basicity | Increased basicity generally increases the reaction rate by facilitating nitronate formation. nih.gov | Can indirectly affect selectivity by altering the rate-determining step or catalyst-substrate interactions. |
| Catalyst H-bond Donor Acidity | Stronger H-bond donors lead to greater activation of the aldehyde, increasing the rate. | Crucial for organizing the transition state; changes can dramatically alter enantioselectivity. rsc.org |
| Steric Bulk on Catalyst | May decrease the rate due to steric hindrance. | A key tool for controlling stereoselectivity by creating a well-defined chiral pocket that favors one transition state over others. mdpi.com |
| Electron-Withdrawing Groups on Aldehyde | Increases the electrophilicity of the carbonyl carbon, leading to a higher reaction rate. | Can influence catalyst-substrate binding and thus affect stereochemical outcomes. nih.gov |
These computationally derived relationships provide a predictive framework, enabling chemists to select or modify a catalyst to optimize the reaction for a specific substrate and desired stereochemical outcome.
Prediction of Novel Catalytic Systems and Synthetic Pathways
A major goal of computational chemistry in catalysis is to move from rationalizing existing results to predicting new, highly effective catalysts and synthetic routes in silico. youtube.com By leveraging the fundamental understanding of reaction mechanisms and stereocontrolling interactions gained from DFT studies, researchers can design and screen novel catalyst structures before their synthesis, saving significant time and resources.
The predictive process typically involves several stages:
Hypothesis Generation: Based on established transition state models (as discussed in 6.2) and structure-selectivity relationships (6.3), new catalyst scaffolds are proposed. This could involve modifying known catalyst backbones, introducing new functional groups, or designing entirely new molecular architectures.
Computational Screening: The proposed catalyst candidates are modeled, and their performance in the key stereodetermining transition state of the reaction is evaluated using DFT. The energy differences between transition states leading to different stereoisomers are calculated to predict the enantioselectivity and diastereoselectivity.
Prioritization: The most promising candidates—those predicted to have high activity and selectivity—are prioritized for experimental synthesis and testing.
This in silico approach has been conceptualized for various asymmetric reactions. For the Henry reaction, computational modeling could be used to design a catalyst specifically tailored for the synthesis of this compound. This might involve designing a chiral pocket that perfectly accommodates both propionaldehyde (B47417) and a nitronate derived from nitropropanoic acid, while orienting them for the desired stereochemical outcome.
Furthermore, computational methods can help predict entirely new synthetic pathways. For example, theoretical calculations can explore the feasibility of domino or cascade reactions, where multiple bond-forming events occur in a single pot, to build molecular complexity efficiently. mdpi.com By calculating the thermodynamics and kinetics of each potential step, computational chemists can identify viable reaction sequences that might not be intuitively obvious, opening doors to novel strategies for synthesizing complex target molecules. This synergy between computational prediction and experimental validation is accelerating the discovery of next-generation catalytic systems for challenging chemical transformations.
Analytical and Characterization Methodologies in Research on 2r,3r 2 Hydroxy 3 Nitropentanoic Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (2R,3R)-2-Hydroxy-3-nitropentanoic acid, 1D NMR (¹H and ¹³C) would provide information about the chemical environment of each proton and carbon atom. The number of signals, their chemical shifts, splitting patterns (for ¹H NMR), and integration would help to piece together the molecular structure.
2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This information would be critical in confirming the connectivity of the pentanoic acid backbone and the positions of the hydroxyl and nitro groups.
Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-2 | ~4.5 | d | J ≈ 4-6 |
| H-3 | ~4.8 | m | - |
| H-4 | ~1.8-2.0 | m | - |
| H-5 | ~1.0 | t | J ≈ 7-8 |
| OH | broad | s | - |
| COOH | broad | s | - |
Note: This table is a hypothetical representation and not based on experimental data.
Mass Spectrometry (MS and HRMS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Electron Ionization (EI) or Electrospray Ionization (ESI) could be used to generate the molecular ion peak, confirming the molecular weight of 163.13 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition (C₅H₉NO₅). Analysis of the fragmentation pattern would offer further structural clues, such as the loss of the nitro group (NO₂), the carboxyl group (COOH), or water (H₂O).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), nitro (-NO₂), and carboxylic acid (-COOH) groups.
Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (alcohol) | 3500-3200 | Broad |
| O-H stretch (carboxylic acid) | 3300-2500 | Very Broad |
| C=O stretch (carboxylic acid) | 1760-1690 | Strong |
| N-O stretch (nitro group) | 1550-1500 and 1360-1290 | Strong, Asymmetric & Symmetric |
Note: This table is a generalized representation and not based on experimental data.
Chromatographic Methods for Purity and Stereoisomeric Excess Determination
Chromatographic techniques are essential for separating components of a mixture and determining the purity and stereoisomeric composition of a sample.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the primary method for separating enantiomers and diastereomers. To determine the stereoisomeric excess of this compound, a chiral stationary phase (CSP) would be employed. The choice of the CSP would depend on the specific properties of the molecule. By separating the different stereoisomers, their relative amounts can be quantified, thus determining the enantiomeric and diastereomeric purity of the sample.
Gas Chromatography (GC)
Gas chromatography is suitable for the analysis of volatile compounds. For a non-volatile compound like this compound, derivatization would be necessary to increase its volatility. For instance, the carboxylic acid and hydroxyl groups could be converted to their corresponding methyl esters and trimethylsilyl (B98337) ethers, respectively. The derivatized compound could then be analyzed by GC, often coupled with a mass spectrometer (GC-MS), to assess its purity. Chiral GC columns could also be used to separate the stereoisomers of the derivatized compound.
X-Ray Crystallography for Absolute Configuration Assignment
Single-crystal X-ray crystallography stands as the most definitive and powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. For a chiral compound like this compound, this method can unequivocally confirm the spatial arrangement of atoms and thus its absolute configuration. The process involves irradiating a single, well-ordered crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern.
The determination of absolute configuration through X-ray crystallography is made possible by the phenomenon of anomalous dispersion (or resonant scattering). nih.goviucr.org This effect occurs when the wavelength of the incident X-rays is close to the absorption edge of one of the atoms in the crystal. Under these conditions, the scattering of X-rays by that atom is slightly out of phase. This phase shift leads to a breakdown of Friedel's law, which states that the intensities of the diffraction spots from the (hkl) and (-h-k-l) planes of a crystal are equal. The small differences in intensity between these pairs of reflections, known as Bijvoet pairs, are crucial for determining the absolute structure of the crystal. wikipedia.org
For organic molecules composed primarily of light atoms (carbon, hydrogen, nitrogen, oxygen), the anomalous scattering effects are generally weak. mdpi.com However, modern diffractometers and computational methods have made it increasingly feasible to determine the absolute configuration of such compounds. The presence of slightly heavier atoms can enhance this effect, making the determination more straightforward.
A key parameter in the assignment of absolute configuration is the Flack parameter, developed by Howard Flack. wikipedia.orgox.ac.uk This value, refined during the crystallographic analysis, indicates whether the determined structure corresponds to the correct enantiomer. A Flack parameter close to zero, with a small standard uncertainty, indicates that the assigned absolute configuration is correct. ed.ac.ukuzh.ch Conversely, a value near one suggests that the inverted structure is the correct one. A value around 0.5 may imply that the crystal is a racemic twin. wikipedia.org
While no specific crystallographic data for this compound is publicly available in peer-reviewed literature, the table below illustrates the typical type of crystallographic data that would be obtained from such an analysis of a similar small organic molecule. This data provides a comprehensive picture of the crystal's structure and the quality of the X-ray diffraction experiment.
| Parameter | Illustrative Value |
|---|---|
| Empirical Formula | C₅H₉NO₅ |
| Formula Weight | 163.13 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.89 |
| b (Å) | 8.45 |
| c (Å) | 14.23 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 707.8 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.530 |
| Radiation (λ, Å) | MoKα (0.71073) |
| Reflections Collected | 5432 |
| Independent Reflections | 1245 |
| R-factor (%) | 3.5 |
| Flack Parameter | 0.05(8) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R,3R)-2-Hydroxy-3-nitropentanoic acid, and how can stereochemical purity be ensured?
- Methodological Answer : The compound’s synthesis typically involves stereoselective nitration of a hydroxyl-containing precursor. For example, asymmetric catalytic hydrogenation or enzymatic resolution can achieve the desired (2R,3R) configuration. Chiral HPLC or polarimetry should validate enantiomeric excess (>98%) . Key steps include:
- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during hydroxyl group functionalization.
- Nitration : Selective nitration at the β-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C).
- Purification : Recrystallization in ethanol/water (3:1) to remove diastereomers.
Q. How can the structure of this compound be unequivocally characterized?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to confirm the hydroxy (δ 4.1–4.3 ppm) and nitro (δ 7.5–8.0 ppm) group positions. 2D NOESY can verify spatial proximity of the R-configured groups .
- MS : High-resolution ESI-MS for molecular ion [M-H]⁻ at m/z 192.04 (calculated: 192.05).
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Refer to GHS guidelines for nitrated organics:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks (H335: respiratory irritation) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in enzyme inhibition studies?
- Methodological Answer : The (2R,3R) configuration mimics natural substrates of hydroxyacid oxidases. Use kinetic assays (e.g., IC₅₀ determination via UV-Vis) to compare inhibition potency against racemic mixtures. Molecular docking (AutoDock Vina) can predict binding affinity differences (ΔG ±1.2 kcal/mol) .
Q. What experimental strategies resolve contradictory data in the compound’s metabolic stability assays?
- Methodological Answer : Address variability via:
- Matrix Stabilization : Cool samples to 4°C during incubation to slow degradation .
- LC-MS/MS Quantification : Use isotopically labeled internal standards (e.g., ¹³C₆-analog) to correct for matrix effects.
- pH Control : Buffer solutions (pH 7.4) to mimic physiological conditions.
Q. How can computational modeling predict the compound’s interaction with bacterial nitroreductases?
- Methodological Answer :
- Dynamics Simulations : Run MD simulations (GROMACS) to assess binding stability.
- QM/MM : Calculate activation barriers for nitro group reduction. Correlate with experimental turnover rates (kcat) .
Key Considerations for Experimental Design
- Stereochemical Integrity : Monitor via periodic polarimetry during long-term storage.
- Biological Assays : Include negative controls (e.g., enantiomers) to isolate stereospecific effects .
- Data Reproducibility : Use standardized protocols (e.g., USP guidelines) for nitro compound handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
